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Compound of Interest

Compound Name: 2-(4-Nitrophenoxy)naphthalene

Cat. No.: B1361899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of 2-(4-
nitrophenoxy)naphthalene, a molecule of interest in various chemical and pharmaceutical
research fields. This document collates available data on its chemical properties, and while
specific experimental crystallographic and detailed spectroscopic data remain elusive in
publicly accessible literature, this guide establishes a foundational understanding based on
computed data and general principles of structural chemistry.

Chemical Identity and Properties

2-(4-Nitrophenoxy)naphthalene is an aromatic ether composed of a naphthalene ring system
linked to a 4-nitrophenyl group via an oxygen bridge. Its fundamental properties are
summarized in the table below.
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Property Value Source
Molecular Formula C16H11NO3 PubChem[1][2]
Molecular Weight 265.26 g/mol PubChem[1][2]
CAS Number 71311-82-5 PubChem[1][2]
IUPAC Name 2-(4-nitrophenoxy)naphthalene  PubChem][1]

C1=CC=C2C=C(C=CC2=C1)O

Canonical SMILES C3=CC=C(C=C3)--INVALID- PubChem[1]
LINK--[O-]
ORYXOTYJSALBQZ-

InChl Key PubChem[1]

UHFFFAOYSA-N

Molecular Structure

The molecular structure of 2-(4-nitrophenoxy)naphthalene is characterized by the connection
of two distinct aromatic systems. The ether linkage introduces a degree of conformational
flexibility, allowing for rotation around the C-O bonds. The presence of the electron-withdrawing
nitro group on the phenyl ring and the extended 1-system of the naphthalene moiety are
expected to significantly influence the molecule's electronic properties and reactivity.

Figure 1. 2D representation of 2-(4-Nitrophenoxy)naphthalene.

Spectroscopic Data (Predicted)

While specific, experimentally verified spectroscopic data for 2-(4-nitrophenoxy)naphthalene
are not readily available in the surveyed literature, predictions based on the known spectral
properties of its constituent functional groups can be made.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a complex series of signals in the
aromatic region (approximately 7.0-8.5 ppm). The protons on the naphthalene ring will
exhibit characteristic coupling patterns, as will the protons on the nitrophenyl ring. The
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protons ortho to the nitro group are expected to be the most downfield shifted on that ring
due to the group's strong electron-withdrawing nature.

e 13C NMR: The carbon NMR spectrum will display 16 distinct signals for the carbon atoms.
The carbon atom attached to the nitro group (C4 of the phenyl ring) and the carbon atoms of
the naphthalene ring bonded to the ether oxygen (C2) will be significantly influenced by
these substituents.

3.2. Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show characteristic absorption bands for the functional
groups present:

Aromatic C-H stretching: ~3100-3000 cm~1

C=C aromatic ring stretching: ~1600-1450 cm~1

Asymmetric and symmetric NO2 stretching: ~1530-1500 cm~! and ~1350-1330 cm™1,
respectively. These are typically strong and sharp bands.

Aryl ether C-O-C stretching: ~1270-1230 cm~* (asymmetric) and ~1050-1010 cm~1
(symmetric).

3.3. UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to exhibit strong absorptions in the ultraviolet region, arising
from the 1t-1t* transitions of the naphthalene and nitrophenyl aromatic systems. The extended
conjugation of the molecule will likely result in multiple absorption maxima.

Experimental Protocols

Detailed and verified experimental protocols for the synthesis and characterization of 2-(4-
nitrophenoxy)naphthalene are not available in the public domain at the time of this writing. A
potential synthetic route is suggested by a study on metallaphotocatalysis, though the specific
details for this compound are not provided.[1]

A general approach to the synthesis of diaryl ethers, such as 2-(4-nitrophenoxy)naphthalene,
often involves a nucleophilic aromatic substitution reaction (e.g., the Ullmann condensation). A
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plausible, though unverified, synthetic workflow is outlined below.
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Figure 2. Plausible synthetic workflow for 2-(4-Nitrophenoxy)naphthalene.

Disclaimer: The information provided in this document is based on publicly available data and
chemical principles. The absence of detailed experimental reports necessitates that the
structural and spectroscopic details be considered predictive. Researchers should

independently verify this information through experimental work.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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